N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide
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Overview
Description
“N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide” is a chemical compound. While there is limited information available specifically on this compound, it is related to a class of compounds known as thiazolo[3,2-b][1,2,4]triazoles . These compounds have been studied for their potential as anticancer agents .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves a three-component and three-stage synthetic protocol . The exact synthesis process for “this compound” is not specified in the available literature.Scientific Research Applications
Photophysical Property Studies
N-2-Aryl-1,2,3-Triazoles, a class of compounds related to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide, have been synthesized and their photophysical properties studied. These compounds, including fluorescent triazole derivatives, show significant potential in photophysical applications due to their absorption, emission, quantum yields, and dipole moments in various solvents. Their fluorescent properties, particularly emission in the blue and green regions, along with thermal stability, make them candidates for applications in materials science and optical devices (Padalkar et al., 2015).
Antimicrobial Activity
Compounds with the thiazolo[3,2-b][1,2,4]triazole scaffold have been investigated for their antimicrobial properties. Heterocyclic condensed 1,8-naphthyridine derivatives, including thiazolo and triazolo derivatives, have shown activity against a range of gram-negative and gram-positive bacteria. These findings indicate the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Suzuki, 1980).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using thiazolo[3,2-a]pyrimidine scaffolds has been reported. These compounds, synthesized under solvent-free conditions, were characterized by various spectroscopic techniques and evaluated for their antibacterial and antifungal activities. This research demonstrates the utility of such compounds in medicinal chemistry and drug discovery efforts (Patel & Patel, 2017).
Anticancer Activities
Studies have also been conducted on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives as potential anticancer agents. These studies focus on developing novel drug-like molecules using this scaffold, with some compounds showing promising anticancer properties at specific concentrations, indicating the potential for these compounds in cancer therapy (Holota et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole-6-ones, have been reported to exhibit anticancer properties . They are known to inhibit Topoisomerase 1 (Top1), an enzyme that plays a crucial role in DNA replication and transcription .
Mode of Action
The compound interacts with its target, Top1, by inhibiting its activity. This inhibition prevents the unwinding of DNA, thereby hindering the process of DNA replication and transcription . This leads to cell cycle arrest and ultimately induces apoptosis in cancer cells .
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. When these pathways are disrupted, the cell cycle is arrested, preventing the proliferation of cancer cells . The downstream effect of this is the induction of apoptosis, leading to the death of the cancer cells .
Pharmacokinetics
Compounds with similar structures have been reported to exhibit potent anticancer properties at a concentration of 10 μm , suggesting that they may have favorable bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By inhibiting Top1 and disrupting DNA replication and transcription, the compound induces cell cycle arrest and apoptosis, leading to the death of the cancer cells .
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-16-5-4-8-19(13-16)22-26-24-28(27-22)21(15-30-24)11-12-25-23(29)20-10-9-17-6-2-3-7-18(17)14-20/h2-10,13-15H,11-12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHRBEAVWGJTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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